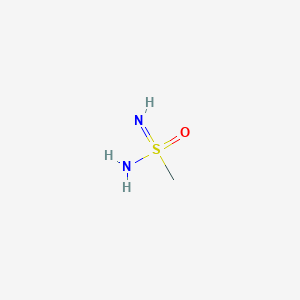
2-amino-N-benzyl-4-phenylthiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-benzyl-4-phenylthiophene-3-carboxamide is a chemical compound with the molecular formula C18H16N2OS and a molecular weight of 308.40 g/mol . This compound is a member of the thiophene family, which is known for its diverse applications in medicinal chemistry and material science . Thiophene derivatives are particularly valued for their biological activities and are used in various industrial applications .
Preparation Methods
The synthesis of 2-amino-N-benzyl-4-phenylthiophene-3-carboxamide typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as the sulfurizing agent . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-amino-N-benzyl-4-phenylthiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or carboxamide groups, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
2-amino-N-benzyl-4-phenylthiophene-3-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-amino-N-benzyl-4-phenylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that this compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects . Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
2-amino-N-benzyl-4-phenylthiophene-3-carboxamide can be compared with other similar thiophene derivatives, such as:
2-amino-4-phenylthiophene-3-carboxamide: Lacks the benzyl group, which may affect its biological activity and chemical reactivity.
N-benzyl-4-phenylthiophene-3-carboxamide: Lacks the amino group, which may influence its solubility and interaction with biological targets.
4-phenylthiophene-3-carboxamide: Lacks both the amino and benzyl groups, making it less complex and potentially less active in certain applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2-amino-N-benzyl-4-phenylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c19-17-16(15(12-22-17)14-9-5-2-6-10-14)18(21)20-11-13-7-3-1-4-8-13/h1-10,12H,11,19H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWJVQLXYDKYGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(SC=C2C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-8-methoxy-3-(4-methylbenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-2H-chromen-2-imine](/img/structure/B2731710.png)
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2731713.png)





![tert-Butyl 7-formyl-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B2731722.png)
![7-chloro-4-nitro-N-(pyridin-2-yl)benzo[c][1,2,5]oxadiazol-5-amine](/img/structure/B2731723.png)


![Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]copper(I)](/img/structure/B2731727.png)
